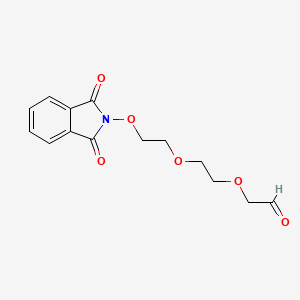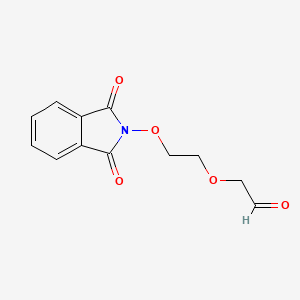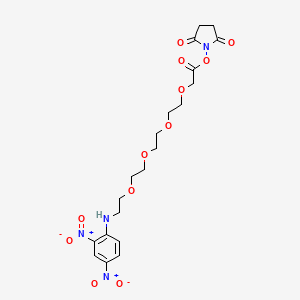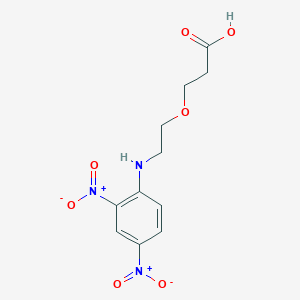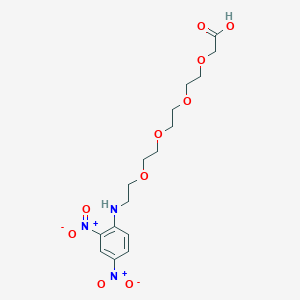
DNP-PEG4-CH2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-CH2 acid typically involves the conjugation of dinitrophenyl with polyethylene glycol. The process begins with the activation of the carboxylic acid group on the polyethylene glycol chain, which is then reacted with dinitrophenyl. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DNP-PEG4-CH2 acid undergoes various chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The carboxylic acid group can react with amine-bearing biomolecules to form stable amide bonds.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): and are commonly used to activate the carboxylic acid group for conjugation reactions.
Dimethyl sulfoxide (DMSO): is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include conjugates of this compound with various biomolecules, such as proteins and oligonucleotides .
Scientific Research Applications
DNP-PEG4-CH2 acid has a wide range of applications in scientific research:
Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of complex biochemical interactions.
Biology: Helps in understanding membrane transport processes and protein interactions.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Employed in the production of bioconjugates for various industrial applications
Mechanism of Action
The mechanism of action of DNP-PEG4-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The dinitrophenyl group acts as a hapten, which can be recognized by specific antibodies, making it useful in immunoassays. The polyethylene glycol chain enhances the solubility and biocompatibility of the compound, allowing it to interact effectively with biological systems .
Comparison with Similar Compounds
Similar Compounds
- DNP-PEG2-CH2 acid
- DNP-PEG6-CH2 acid
- DNP-PEG12-CH2 acid
Uniqueness
Compared to other similar compounds, DNP-PEG4-CH2 acid offers a balance between solubility and reactivity. The four-unit polyethylene glycol chain provides sufficient length for effective conjugation while maintaining good water solubility. This makes it a versatile tool in various biochemical applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c20-16(21)12-29-10-9-28-8-7-27-6-5-26-4-3-17-14-2-1-13(18(22)23)11-15(14)19(24)25/h1-2,11,17H,3-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIPFJYEDLBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
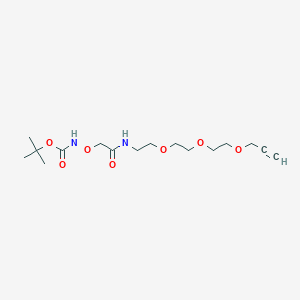
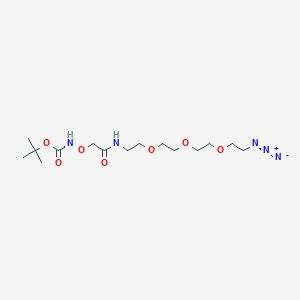
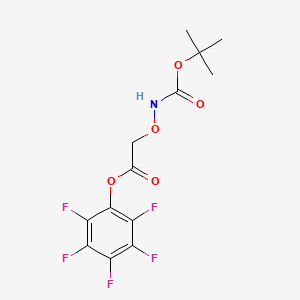
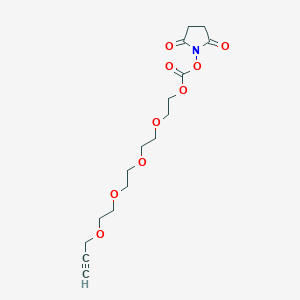
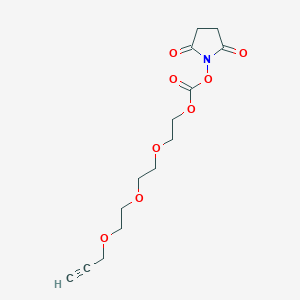

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)
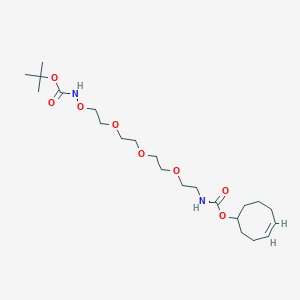
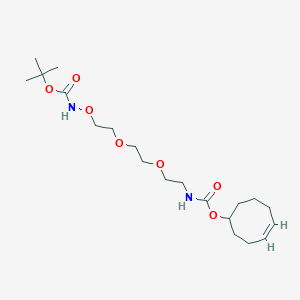
![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)
